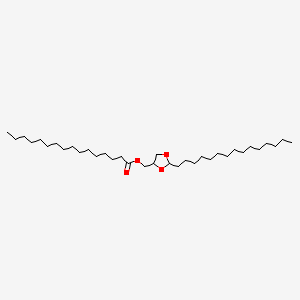
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C9H15ClO. This compound is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a chlorine atom, an ethyl group, and two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the chlorination of 2-ethyl-4,4-dimethylcyclopentanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentanones with various functional groups.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone,2-ethyl-4,4-dimethyl-: Lacks the chlorine atom, leading to different reactivity and applications.
Cyclopentanone,2-chloro-4,4-dimethyl-: Lacks the ethyl group, resulting in different chemical properties.
Cyclopentanone,2-chloro-2-methyl-4,4-dimethyl-: Has an additional methyl group, affecting its reactivity.
Uniqueness
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-chloro-2-ethyl-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H15ClO/c1-4-9(10)6-8(2,3)5-7(9)11/h4-6H2,1-3H3 |
Clave InChI |
UCZQGVZELIAPGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CC1=O)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


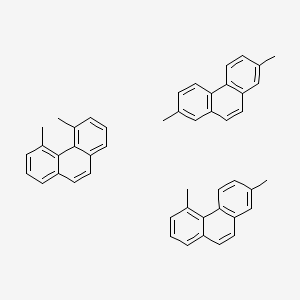
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
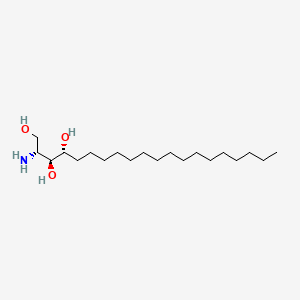
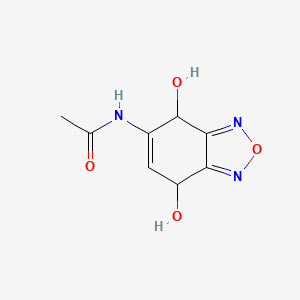
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
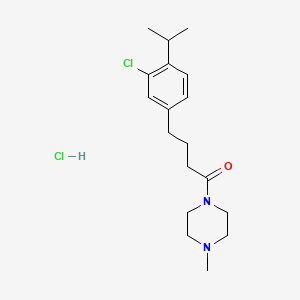
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
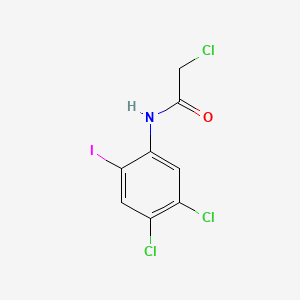
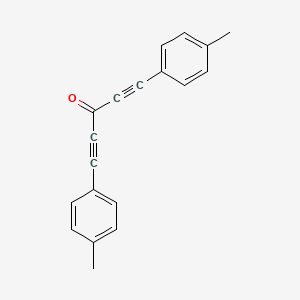
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
